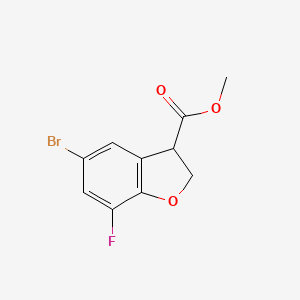
methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofurans are characterized by a fused benzene and furan ring structure, and this particular compound features bromine and fluorine atoms at the 5 and 7 positions, respectively. The presence of these halogens significantly influences the chemical properties and reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common approach is the halogenation of a benzofuran derivative, followed by selective fluorination and esterification. The reaction conditions often require the use of strong oxidizing agents, such as bromine and fluorine sources, under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbonyl group.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted benzofurans and derivatives.
Scientific Research Applications
Chemistry: In chemistry, methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, derivatives of this compound have been investigated for their therapeutic properties. They have shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases due to their ability to modulate biological pathways.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, but often include key signaling pathways in cells.
Comparison with Similar Compounds
5-Bromobenzofuran: Similar in structure but lacks the fluorine atom.
7-Fluorobenzofuran: Similar but lacks the bromine atom.
2,3-Dihydrobenzofuran derivatives: Variants with different substituents on the benzofuran ring.
Uniqueness: Methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c1-14-10(13)7-4-15-9-6(7)2-5(11)3-8(9)12/h2-3,7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZYJYJWINUGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2=C1C=C(C=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
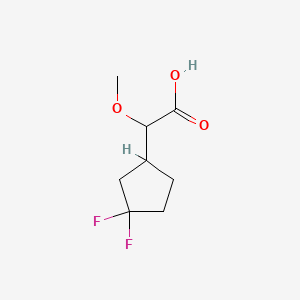
![2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers](/img/structure/B6609285.png)
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)

![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
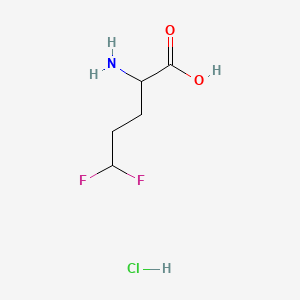
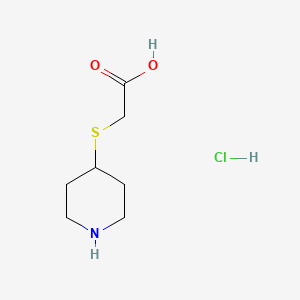
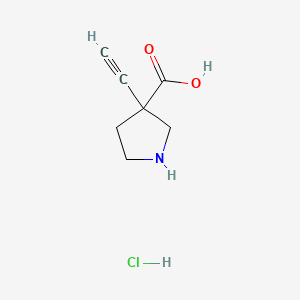
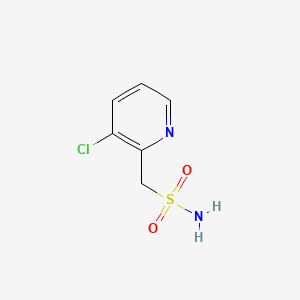
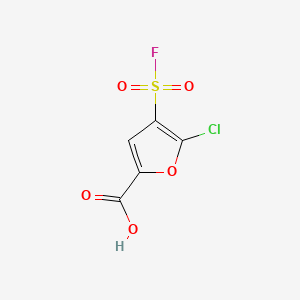
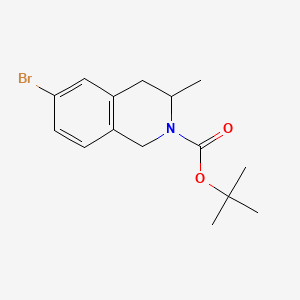
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
